Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 161765-88-4
VCID: VC20920072
InChI: InChI=1S/C22H24O7/c1-2-25-22-19(28-20(24)14-9-5-3-6-10-14)17(23)18-16(27-22)13-26-21(29-18)15-11-7-4-8-12-15/h3-12,16-19,21-23H,2,13H2,1H3/t16-,17+,18+,19-,21?,22-/m1/s1
SMILES: CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
Molecular Formula: C22H24O7
Molecular Weight: 400.4 g/mol

Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside

CAS No.: 161765-88-4

Cat. No.: VC20920072

Molecular Formula: C22H24O7

Molecular Weight: 400.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside - 161765-88-4

Specification

CAS No. 161765-88-4
Molecular Formula C22H24O7
Molecular Weight 400.4 g/mol
IUPAC Name [(4aR,6R,7R,8S,8aR)-6-ethoxy-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate
Standard InChI InChI=1S/C22H24O7/c1-2-25-22-19(28-20(24)14-9-5-3-6-10-14)17(23)18-16(27-22)13-26-21(29-18)15-11-7-4-8-12-15/h3-12,16-19,21-23H,2,13H2,1H3/t16-,17+,18+,19-,21?,22-/m1/s1
Standard InChI Key UQKSBSDJBOGBHB-PHEVYMEASA-N
Isomeric SMILES CCO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
SMILES CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
Canonical SMILES CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator